4,4'-(ETHANE-1,1-DIYL)DIPHENOL

Catalog No.
S586312
CAS No.
2081-08-5
M.F
C14H14O2
M. Wt
214.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-(ETHANE-1,1-DIYL)DIPHENOL

CAS Number

2081-08-5

Product Name

4,4'-(ETHANE-1,1-DIYL)DIPHENOL

IUPAC Name

4-[1-(4-hydroxyphenyl)ethyl]phenol

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

InChI

InChI=1S/C14H14O2/c1-10(11-2-6-13(15)7-3-11)12-4-8-14(16)9-5-12/h2-10,15-16H,1H3

InChI Key

HCNHNBLSNVSJTJ-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Synonyms

4,4’-Ethylidenedi-phenol; 1,1-Bis(4-hydroxyphenyl)ethane; 4,4’-Ethylidenebisphenol; 4,4’-Ethylidenediphenol; Bisphenol AD

Canonical SMILES

CC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

4,4'-(Ethane-1,1-diyl)diphenol is an organic compound characterized by its biphenolic structure. Its linear formula is C₁₄H₁₄O, and it has a molecular weight of approximately 214.27 g/mol . This compound features two phenolic groups connected by an ethane-1,1-diyl bridge, which contributes to its unique physical and chemical properties.

The physical properties include a relatively high melting point and solubility in various organic solvents. The compound is typically presented as a colorless solid, making it suitable for various applications in the chemical industry.

Synthesis and Characterization:

1,1-Bis(4-hydroxyphenyl)ethane, also known as 4,4'-dihydroxydiphenylethane or DDP, is a relatively simple organic molecule synthesized through various methods, including the condensation of p-hydroxyacetophenone with acetaldehyde or the reductive coupling of p-hydroxyacetophenone.

Researchers often characterize DDP using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.

Potential Applications:

While the specific research applications of 1,1-Bis(4-hydroxyphenyl)ethane are limited, its structural similarity to other well-known molecules has sparked interest in potential uses:

  • Reference molecule: DDP can serve as a reference molecule for studying the properties and reactivity of related compounds, particularly those containing the diphenylmethane core.
  • Precursor for further modification: DDP can be chemically modified to introduce additional functional groups, potentially leading to new materials with diverse applications.
  • Model compound for biological studies: Due to the presence of hydroxyl groups, DDP may exhibit some biological activity, making it a potential model compound for further investigation in specific biological contexts. However, more research is needed to understand its potential biological effects.
Due to the presence of hydroxyl groups on the phenolic rings. Common reactions include:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Etherification: Formation of ethers by reacting with alkyl halides.
  • Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones under appropriate conditions.

These reactions are significant for modifying the compound's properties for specific applications.

Research on the biological activity of 4,4'-(Ethane-1,1-diyl)diphenol is limited but suggests potential antioxidant properties due to the presence of phenolic groups. Compounds with similar structures often exhibit biological activities such as:

  • Antimicrobial: Some bisphenols have shown effectiveness against various bacterial strains.
  • Antioxidant: The ability to scavenge free radicals may provide protective effects against oxidative stress.

Further studies are needed to fully understand its biological implications and potential therapeutic uses.

The synthesis of 4,4'-(Ethane-1,1-diyl)diphenol typically involves:

  • Condensation Reaction: Combining phenols with an ethylene glycol derivative under acidic conditions.
  • Catalysis: Utilizing acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction.
  • Purification: The product can be purified through recrystallization from suitable solvents like ethanol or acetic acid.

This method allows for the efficient production of the compound while minimizing byproducts.

4,4'-(Ethane-1,1-diyl)diphenol finds applications in various fields:

  • Polymer Chemistry: Used as a building block for synthesizing polycarbonate and epoxy resins.
  • Coatings: Its properties make it suitable for use in protective coatings and adhesives.
  • Pharmaceuticals: Potential applications in drug formulation due to its biological activity.

These applications highlight its versatility in industrial processes.

Interaction studies involving 4,4'-(Ethane-1,1-diyl)diphenol focus on its behavior in different chemical environments:

  • Solvent Interactions: Examining how the compound interacts with various solvents can provide insights into its solubility and reactivity.
  • Biological Interactions: Investigating how it interacts with biological systems could reveal potential pharmacological effects or toxicity profiles.

These studies are crucial for understanding the compound's safety and efficacy in practical applications.

Several compounds share structural similarities with 4,4'-(Ethane-1,1-diyl)diphenol. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
Bisphenol AC₁₅H₁₆O₂Widely used in plastics; endocrine disruptor
Bisphenol FC₁₂H₁₁O₂Less toxic alternative; used in resins
Bisphenol SC₁₂H₁₀O₂SContains sulfur; used as flame retardant
4,4'-DihydroxybenzophenoneC₁₄H₁₂O₃UV stabilizer; used in cosmetics

While these compounds share similar phenolic structures, 4,4'-(Ethane-1,1-diyl)diphenol is unique due to its specific ethane bridge, which influences its reactivity and applications compared to others.

Catalytic Condensation Reaction Systems

BPE is synthesized via acid-catalyzed condensation of phenol with acetaldehyde under controlled conditions. The reaction follows an electrophilic aromatic substitution mechanism, where the carbonyl group of acetaldehyde is protonated, forming a reactive carbocation intermediate. This intermediate undergoes nucleophilic attack by phenol’s aromatic ring, followed by dehydration to yield BPE.

Catalyst Systems

  • Protic Acids: Hydrochloric acid (HCl) and phosphoric acid (H₃PO₄) are widely used, achieving yields up to 78% at 60–80°C.
  • Ion-Exchange Resins: Sulfonated polystyrene resins (e.g., Amberlyst®) enable heterogeneous catalysis, reducing corrosion risks and simplifying product separation.
  • Solid Acid Catalysts: Aluminosilicates and zeolites show promise for minimizing side reactions like ortho-substitution.

Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature70–90°C↑ Yield (up to 85%)
Molar Ratio (Phenol:Acetaldehyde)4:1–6:1↓ Oligomerization
Catalyst Loading5–10 wt%Balanced activity vs. cost

Solvent-Free Synthesis Optimization Strategies

Solvent-free protocols enhance atom economy and reduce waste. A patented method employs molten phenol as both reactant and solvent, achieving 89% BPE selectivity at 85°C with H₃PO₄. Key advantages include:

  • Elimination of volatile organic compounds (VOCs)
  • Simplified downstream purification
  • Energy savings from reduced heating/cooling cycles

Challenges:

  • Rapid exothermicity requires precise temperature control to prevent thermal degradation.
  • Catalyst deactivation via phenolic resin formation necessitates periodic regeneration.

Continuous Flow Reactor Implementations

Continuous flow systems outperform batch reactors in scalability and heat management. A multi-stage tubular reactor design (Fig. 1) demonstrates:

  • Residence Time: 30–60 minutes
  • Productivity: 2.1 kg BPE/kg catalyst/hour
  • Water Removal: Integrated vacuum distillation or inert gas stripping maintains low H₂O concentrations (<2 wt%), suppressing reverse reactions.

Figure 1: Schematic of a continuous flow reactor with catalyst-packed zones (gray) and separation stages (blue). Phenol (red) and acetaldehyde (green) are fed counter-currently, while nitrogen (orange) strips water vapor.

Byproduct Formation Control Mechanisms

Major byproducts include:

  • 2,4'-Isomers: Formed via para-ortho coupling (5–12% yield).
  • Oligomers: Linear or branched phenolics from over-alkylation.

Mitigation Strategies:

  • Temperature Gradients: Lower initial temperatures (50°C) favor monomeric BPE, followed by gradual heating to 80°C.
  • Promoters: Thioglycolic acid (0.5–1.0 wt%) suppresses isomerization via sulfur-mediated stabilization of the transition state.
  • Selective Crystallization: Fractional crystallization from toluene/heptane mixtures isolates BPE with >99% purity.

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1,1-Bis(4-hydroxyphenyl)ethane

Dates

Modify: 2023-08-15

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